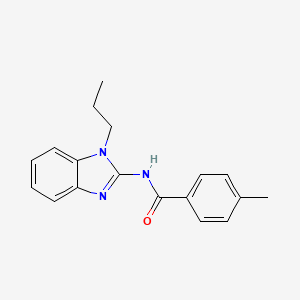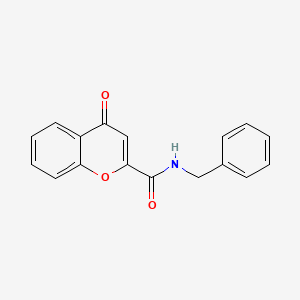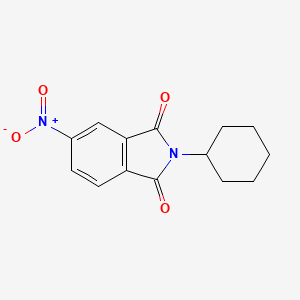
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione, also known as CNQX, is a competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system (CNS). CNQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, such as learning and memory, synaptic plasticity, epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione exerts its pharmacological effects by binding to the agonist-binding site of AMPA receptors and preventing the binding of glutamate, the endogenous agonist of AMPA receptors. This results in the inhibition of AMPA receptor-mediated synaptic transmission and the reduction of excitatory neurotransmission in the CNS. This compound is a competitive antagonist, meaning that it competes with glutamate for binding to the AMPA receptor and is reversible upon removal.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in the CNS. For example, this compound can inhibit LTP, a form of synaptic plasticity that underlies learning and memory. This compound can also induce epileptic seizures by decreasing the threshold for neuronal excitability and promoting synchronous firing of neurons. Moreover, this compound can protect neurons from ischemic damage in stroke and reduce neuroinflammation in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages as a tool compound for scientific research. First, it is a selective and reversible antagonist of AMPA receptors, which allows for the specific manipulation of AMPA receptor-mediated synaptic transmission. Second, it is a well-characterized compound with a known mechanism of action and pharmacokinetics. Third, it is commercially available and relatively inexpensive. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other ionotropic glutamate receptors or non-glutamatergic receptors. Moreover, this compound may have different effects on different subtypes of AMPA receptors or in different brain regions.
Zukünftige Richtungen
There are many future directions for the use of 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to investigate the role of AMPA receptors and this compound in the regulation of synaptic plasticity and learning and memory in different brain regions and under different conditions. Another direction is to explore the potential therapeutic applications of this compound in neurological and psychiatric disorders, such as epilepsy, stroke, and Alzheimer's disease. Moreover, the development of novel this compound derivatives with improved selectivity, potency, and pharmacokinetics may lead to new insights into the function of AMPA receptors and the treatment of CNS disorders.
Synthesemethoden
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione can be synthesized by several methods, including the reaction of cyclohexanone with nitroethane, followed by cyclization with phthalic anhydride, and subsequent reduction and nitration of the intermediate product. Another method is the reaction of cyclohexanone with nitromethane and phthalic anhydride, followed by oxidation and nitration of the intermediate product. The purity and yield of this compound can be improved by recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione has been widely used as a tool compound in scientific research to selectively block AMPA receptor-mediated synaptic transmission and investigate the physiological and pathological functions of AMPA receptors. For example, this compound has been used to demonstrate the involvement of AMPA receptors in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This compound has also been used to induce epileptic seizures in animal models and investigate the mechanisms of epilepsy. Moreover, this compound has been used to investigate the neuroprotective effects of AMPA receptor blockade in stroke and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-cyclohexyl-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDKMATVOHWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
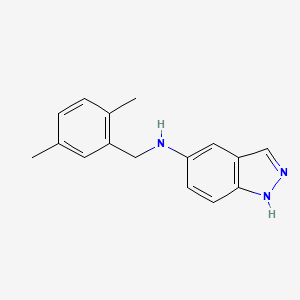
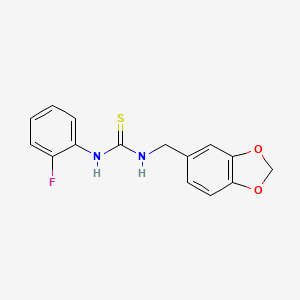
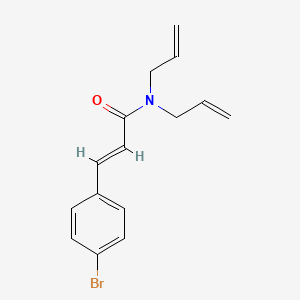
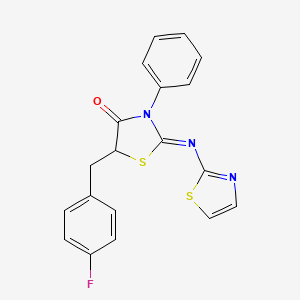

![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
